molecular formula C10H15NO4 B1461361 (2E)-3-[methyl(oxan-4-yl)carbamoyl]prop-2-enoic acid CAS No. 1158139-28-6

(2E)-3-[methyl(oxan-4-yl)carbamoyl]prop-2-enoic acid

Cat. No. B1461361
CAS RN: 1158139-28-6
M. Wt: 213.23 g/mol
InChI Key: ICCHXIKCDOLMLW-NSCUHMNNSA-N
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Description

(2E)-3-[methyl(oxan-4-yl)carbamoyl]prop-2-enoic acid, commonly known as MEPCA, is a carboxylic acid that has been studied extensively in recent years due to its potential therapeutic applications. MEPCA has been found to have a variety of biochemical and physiological effects, and its synthesis and mechanism of action have been studied in detail.

Scientific Research Applications

MEPCA has been studied extensively in scientific research due to its potential therapeutic applications. MEPCA has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties, and it has been studied as a potential treatment for a variety of diseases, including Alzheimer’s disease, Parkinson’s disease, and type 2 diabetes. In addition, MEPCA has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and prostate cancer.

Mechanism of Action

The exact mechanism of action of MEPCA is still not fully understood. However, it is believed that MEPCA works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. In addition, MEPCA has been found to have anti-oxidant properties, which could potentially protect cells from oxidative damage.
Biochemical and Physiological Effects
MEPCA has been found to have a variety of biochemical and physiological effects. In animal studies, MEPCA has been found to reduce inflammation, reduce oxidative stress, and reduce the risk of certain types of cancer. In addition, MEPCA has been found to reduce the risk of cardiovascular disease, reduce the risk of type 2 diabetes, and reduce the risk of neurological diseases such as Alzheimer’s disease and Parkinson’s disease.

Advantages and Limitations for Lab Experiments

The advantages of using MEPCA for laboratory experiments include its low cost, ease of synthesis, and the fact that it is readily available from commercial sources. The main limitation of using MEPCA for laboratory experiments is that its exact mechanism of action is still not fully understood, which makes it difficult to predict its effects in different contexts.

Future Directions

The potential future directions of MEPCA research include further investigations into its mechanism of action, its potential therapeutic applications, and its potential side effects. In addition, further research is needed to explore the potential synergistic effects of MEPCA when used in combination with other drugs or treatments. Finally, further research is needed to explore the potential applications of MEPCA in the fields of agriculture and food science.

properties

IUPAC Name

(E)-4-[methyl(oxan-4-yl)amino]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-11(8-4-6-15-7-5-8)9(12)2-3-10(13)14/h2-3,8H,4-7H2,1H3,(H,13,14)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCHXIKCDOLMLW-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCOCC1)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1CCOCC1)C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[methyl(oxan-4-yl)carbamoyl]prop-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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